molecular formula C10H12O2 B14338375 Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate CAS No. 103324-11-4

Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate

Cat. No.: B14338375
CAS No.: 103324-11-4
M. Wt: 164.20 g/mol
InChI Key: NUVCRNFERWWSQN-UHFFFAOYSA-N
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Description

Ethyl bicyclo[410]hepta-2,4-diene-7-carboxylate is a unique organic compound characterized by its bicyclic structure

Preparation Methods

The synthesis of ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate typically involves the valence isomerization of cyclohepta-1,3,5-triene. This process can be catalyzed by transition metals such as platinum (Pt) or gold (Au) under specific reaction conditions . The reaction conditions often require a controlled environment to ensure the stability of the product.

Chemical Reactions Analysis

Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate undergoes a variety of chemical reactions due to its strained ring system. Common reactions include:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the formation of less strained ring systems.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents such as sodium methoxide (NaOCH₃).

Scientific Research Applications

Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate involves its ability to undergo ring-opening reactions. The strained ring system provides a thermodynamic driving force for these reactions, which can lead to the formation of various products depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate can be compared to other bicyclic compounds such as:

This compound stands out due to its ester functional group, which provides additional reactivity and potential for further functionalization.

Properties

CAS No.

103324-11-4

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate

InChI

InChI=1S/C10H12O2/c1-2-12-10(11)9-7-5-3-4-6-8(7)9/h3-9H,2H2,1H3

InChI Key

NUVCRNFERWWSQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1C=CC=C2

Origin of Product

United States

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